REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].Cl[C:11]1[CH:23]=[CH:22][C:14]([C:15]([O:17]C(C)(C)C)=[O:16])=[CH:13][C:12]=1[N+:24]([O-:26])=[O:25].Cl.[N+](=C)([O-])[O-]>C1COCC1.O>[CH3:6][O:5][C:3](=[O:4])[CH:2]([C:11]1[CH:23]=[CH:22][C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]=1[N+:24]([O-:26])=[O:25])[C:1]([O:8][CH3:9])=[O:7]
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Name
|
|
Quantity
|
40.4 mL
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Type
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reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
21.7 g
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Type
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reactant
|
Smiles
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ClC1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[N+]([O-])([O-])=C
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Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Type
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CUSTOM
|
Details
|
the mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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Sodium hydride (13.5 g of a 60% dispersion in oil, 0.34 mol) was washed with petroleum ether (×3) under nitrogen
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Type
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TEMPERATURE
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Details
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cooling
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Type
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CUSTOM
|
Details
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the internal temperature below 30° C.
|
Type
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TEMPERATURE
|
Details
|
at reflux under nitrogen for 15 h
|
Duration
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15 h
|
Type
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TEMPERATURE
|
Details
|
The red-brown solution was cooled
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Type
|
ADDITION
|
Details
|
was dispersed
|
Type
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CUSTOM
|
Details
|
The THF was evaporated
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Type
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EXTRACTION
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Details
|
the aqueous phase extracted with CH2Cl2 (×3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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ADDITION
|
Details
|
Formic acid (100 mL) was added to the residue
|
Type
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STIRRING
|
Details
|
the mixture was stirred at 50° C. for 4 h (when tlc analysis
|
Duration
|
4 h
|
Type
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CUSTOM
|
Details
|
The formic acid was evaporated
|
Type
|
WASH
|
Details
|
washed with water (×3)
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with aqueous NaHCO3 (×2)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting cream solid recrystallized from benzene (ca. 250 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(=O)OC)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.8 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |